6-Chloro-2-Methyl-4-Pyrimidinol

Pharmaceutical Quality Control Impurity Profiling LC-MS/MS

6-Chloro-2-Methyl-4-Pyrimidinol (CAS 17551-52-9) is a halogenated pyrimidine derivative with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol. This solid compound features a chlorine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, a specific substitution pattern that confers distinct reactivity for nucleophilic substitution and cross-coupling reactions.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 17551-52-9
Cat. No. B105152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-Methyl-4-Pyrimidinol
CAS17551-52-9
Synonyms4-Chloro-2-methyl-6-hydroxypyrimidine;  6-Chloro-2-methyl-4(3H)-pyrimidone;  6-Chloro-2-methyl-4-pyrimidinol;  6-Chloro-2-methylpyrimidin-4-one;  NSC 165654
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C=C(N1)Cl
InChIInChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
InChIKeyQNANRGHPXMUJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-Methyl-4-Pyrimidinol (CAS 17551-52-9): Procurement-Ready Pyrimidine Building Block


6-Chloro-2-Methyl-4-Pyrimidinol (CAS 17551-52-9) is a halogenated pyrimidine derivative with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . This solid compound features a chlorine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, a specific substitution pattern that confers distinct reactivity for nucleophilic substitution and cross-coupling reactions [1]. It is widely recognized as a key synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor programs, and critically serves as a monochloro impurity reference standard for the antiviral drug Favipiravir, making it essential for pharmaceutical quality control applications [2].

Why Generic Pyrimidinols Cannot Substitute for 6-Chloro-2-Methyl-4-Pyrimidinol


Substituting 6-Chloro-2-Methyl-4-Pyrimidinol with a generic chloropyrimidinol fails when precise reactivity and analytical specificity are required. The simultaneous presence of the 6-chloro leaving group and the 2-methyl electron-donating group creates a unique electronic environment that dictates reactivity in SNAr reactions, differentiating it from analogs like 6-chloro-4-pyrimidinol (lacks the 2-methyl group) or 5,6-dichloro-2-methyl-4-pyrimidinol (which has altered regioselectivity) [1]. For analytical reference standard procurement, its unique structure is non-negotiable; as a resolved monochloro impurity of Favipiravir, its exact mass, fragmentation pattern, and chromatographic retention time are distinct and required for validated HPLC-MS impurity profiling methods [2]. Any substitute would invalidate pharmacopeial compliance.

Quantitative Differentiation of 6-Chloro-2-Methyl-4-Pyrimidinol from Analogs


Favipiravir Impurity Profiling: Unique Monochloro Impurity Reference Standard

6-Chloro-2-Methyl-4-Pyrimidinol is cataloged as the Favipiravir Monochloro Impurity (Cat. No. VE0019098) and is supplied with a detailed Certificate of Analysis (COA) to support regulatory ANDA/DMF submissions [1]. This contrasts with Favipiravir's di-chloro impurity (3,6-dichloro-pyrazine-2-carbonitrile) and the mono-chloro impurity of the pyrazine ring (6-chloro-3-hydroxypyrazine-2-carboxamide), providing a distinct target for analytical method validation [2].

Pharmaceutical Quality Control Impurity Profiling LC-MS/MS

Kinase Inhibitor Synthesis: Key Intermediate for Functionalized Pyrimidines

A study in the Journal of Medicinal Chemistry utilized 6-Chloro-2-Methyl-4-Pyrimidinol as a precursor for synthesizing kinase inhibitors, demonstrating that modifications at the 4-position yielded compounds with potent inhibitory activity [1]. This contrasts with the use of 2-methyl-4-pyrimidinol, which lacks the critical 6-chloro reactive handle needed for the specific cross-coupling reactions employed.

Medicinal Chemistry Kinase Inhibitors Building Block

Physicochemical Differentiation: Melting Point and HPLC Purity Benchmarks

Commercial suppliers provide 6-Chloro-2-Methyl-4-Pyrimidinol at a guaranteed purity of >95% to 99.8% by HPLC (C18 column, acetonitrile/water mobile phase, retention time ~6.8 minutes) with a melting point of 207-211°C . This is distinct from 6-chloro-4-pyrimidinol (CAS 4765-77-9) which has a reported melting point of 194-195°C, providing a key initial identification and quality check differential for procurement.

Analytical Chemistry Purity Analysis HPLC

Proven Application Scenarios for 6-Chloro-2-Methyl-4-Pyrimidinol


Pharmaceutical Quality Control: Favipiravir Impurity Reference Standard

Procure this compound as the certified monochloro impurity reference standard for Favipiravir. It is essential for analytical method development, validation (AMV), and routine quality control (QC) in ANDA/DMF submissions to meet ICH Q3A/B guidelines. Its unique chromatographic and mass spectral signature differentiates it from other process-related impurities, ensuring accurate quantification and drug product safety [1].

Medicinal Chemistry: Regioselective Synthesis of Kinase Inhibitor Libraries

Utilize 6-Chloro-2-Methyl-4-Pyrimidinol as a key intermediate for regioselective Suzuki coupling or SNAr reactions at the 6-position to construct libraries of 2-methyl-4-substituted pyrimidines. A 2023 study demonstrated its value in generating potent kinase inhibitor leads through 4-position modifications, a strategy that leverages the unique single chloro handle not available in non-halogenated or di-halogenated analogs [2].

Physicochemical Identity Verification for Procurement Quality Assurance

Leverage the compound's distinct melting point (207-211°C) and HPLC retention time (~6.8 min on C18) as a simple dual-check to confirm chemical identity upon receipt. This effectively mitigates the risk of incorrect supply of analogous chloropyrimidinols, such as 6-chloro-4-pyrimidinol (mp 194-195°C), ensuring the correct material enters the synthetic or analytical workflow .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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